IACS-10759
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IACS-10759 is a potent inhibitor of complex I of OXPHOS. This compound effectively inhibits ATP production and oxygen consumption in isolated mitochondria, and inhibits the conversion of NADH to NAD+ in immunoprecipitated complex I in low nM range. This compound is orally bioavailable with excellent physicochemical properties in preclinical species, and shows significant efficacy in multiple tumor indications both in vitro and in vivo. This compound causes robust tumor regression, but has no effect in the same model when glycolysis is restored.
科学的研究の応用
Targeting Cancer Cell Metabolism
IACS-10759 is a novel inhibitor of oxidative phosphorylation (OXPHOS), targeting complex I of the mitochondrial electron transport chain. Researchers have discovered its potential in targeting cancer cell metabolism, particularly in cases where tumor cells heavily rely on OXPHOS for energy production. Studies have shown that this compound can inhibit ATP production and oxygen consumption in cancer cells, effectively inducing apoptosis and inhibiting tumor growth in various cancer models, including acute myeloid leukemia (AML), triple-negative breast cancer (TNBC), and others. This inhibitor has demonstrated a significant extension of median survival in animal models of AML and robust tumor regression in glycolysis-deficient xenograft models, suggesting its potential as a therapeutic option in cancer treatment (Cancer discovery, 2019; Cancer Research, 2015; Clinical Cancer Research, 2017; Molecular Cancer Research, 2016).
Overcoming Chemotherapy Resistance
This compound has also been explored as a potential solution to overcome chemotherapy resistance in cancer treatment. Specifically, in the context of triple-negative breast cancer, this compound has shown promising results in stabilizing growth in patient-derived xenografts. This suggests that OXPHOS may be a metabolic vulnerability in certain cancer subtypes, such as TNBC, and targeting this pathway with this compound could enhance the efficacy of existing therapies (Cancer Research, 2021; Molecular Cancer Therapeutics, 2019).
Addressing Metabolic Vulnerabilities in Various Cancers
Research has highlighted the potential of this compound in addressing metabolic vulnerabilities across various cancer types. By inhibiting complex I of the electron transport chain, this compound induces a metabolic catastrophe in cancer cells, negatively impacting their ability to sustain energy homeostasis and biomass production. This action has been shown to extend median survival significantly in AML models and inhibit tumor growth in various other cancer types, underlining the broad potential of targeting metabolic pathways in cancer therapy (Molecular Cancer Therapeutics, 2015; Cancer Research, 2015).
特性
分子式 |
C17H18Cl2O4 |
---|---|
SMILES |
Unknown |
外観 |
Solid powder |
同義語 |
IACS-10759; IACS 10759; IACS10759.; Unknown |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。